molecular formula C12H16ClNO B1627812 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide CAS No. 36292-95-2

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide

Cat. No.: B1627812
CAS No.: 36292-95-2
M. Wt: 225.71 g/mol
InChI Key: WFWAHWDSGXVMOJ-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide ( 36292-95-2) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C12H16ClNO and a molecular weight of 225.72 g/mol, this acetamide derivative is characterized by its high purity, specified at 99% . Its structure features a chloroacetamide group attached to a 1-(2,5-dimethylphenyl)ethyl moiety, making it a valuable intermediate in organic synthesis . Compounds of this class are frequently utilized in the synthesis of more complex molecules, such as those containing 1,3,4-oxadiazole rings, which are of significant interest in medicinal chemistry for developing new pharmacologically active substances . Researchers can leverage this compound to create novel derivatives for various screening applications. Key physical properties include a predicted boiling point of 388.4°C at 760 mmHg and a flash point of 188.7°C . For safe handling, it is recommended to work in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes. To maintain stability, the product should be stored in a tightly closed container in a dry, cool, and well-ventilated place . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8-4-5-9(2)11(6-8)10(3)14-12(15)7-13/h4-6,10H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWAHWDSGXVMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589511
Record name 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36292-95-2
Record name 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

A standard method involves dissolving 1-(2,5-dimethylphenyl)ethylamine in anhydrous dichloromethane under nitrogen atmosphere. Chloroacetyl chloride is added dropwise at 0°C to minimize exothermic side reactions. The mixture is stirred at room temperature for 24 hours, followed by sequential washes with 2M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, and the product is purified via recrystallization from ethyl acetate/hexane.

Yield and Optimization

Yields for analogous chloroacetamides range from 60% to 82%, depending on stoichiometry and solvent polarity. Excess chloroacetyl chloride (1.2 equivalents) improves conversion, while higher temperatures (e.g., reflux) may accelerate reaction rates but risk decomposition.

Method 2: Base-Free Synthesis for Industrial Scalability

Patent-Inspired Approach

A notable advancement from pharmaceutical patents involves omitting exogenous bases during the reaction. In this method, 1-(2,5-dimethylphenyl)ethylamine reacts directly with chloroacetyl chloride in methanol at ambient temperature. The absence of base simplifies purification by reducing salt byproducts, though it necessitates rigorous control of reaction stoichiometry to prevent HCl-induced side reactions.

Comparative Efficiency

Base-free methods report comparable yields (65–75%) to traditional approaches but offer advantages in industrial settings, such as reduced waste and lower production costs.

Optimization of Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (e.g., dichloromethane, THF): Enhance reaction rates by stabilizing ionic intermediates.
  • Protic solvents (e.g., methanol): Favor solubility of amines but may promote hydrolysis of chloroacetyl chloride.

Temperature and Time

  • 0–5°C : Minimizes side reactions during reagent addition.
  • Room temperature : Optimal for balancing reaction speed and stability over 12–24 hours.

Industrial-Scale Production

Continuous Flow Systems

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and mixing. Automated systems enable real-time monitoring of reagent addition, improving consistency and yield (>80% in pilot studies).

Purification Techniques

  • Crystallization : Ethyl acetate/hexane mixtures yield high-purity product (≥98% by HPLC).
  • Chromatography : Reserved for small-scale batches requiring ultra-high purity (>99.5%).

Challenges and Mitigation Strategies

Hydrolysis of Chloroacetyl Chloride

Exposure to moisture leads to hydrolysis, forming acetic acid and HCl. Strict anhydrous conditions and nitrogen sparging mitigate this issue.

Steric Hindrance

The bulky 1-(2,5-dimethylphenyl)ethyl group may slow reaction kinetics. Increasing reaction time to 36 hours or using catalytic DMAP (4-dimethylaminopyridine) enhances nucleophilicity.

Comparative Analysis of Methods

Parameter Method 1 (Dichloromethane) Method 2 (Base-Free)
Solvent Dichloromethane Methanol
Base Used None None
Temperature 0°C → RT RT
Yield 60–82% 65–75%
Purity ≥98% ≥97%
Industrial Viability Moderate High

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amide derivatives, while oxidation can produce corresponding carboxylic acids .

Scientific Research Applications

2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloroacetamides share a common core structure (Cl-CH₂-C(=O)-N-) but differ in substituents on the aromatic ring and the nitrogen atom. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Ring N-Substituent Key Properties/Applications Reference
2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide C₁₂H₁₆ClNO 225.72 2,5-dimethylphenyl Ethyl group Potential agrochemical/pharmaceutical agent
2-Chloro-N-(2,5-dimethylphenyl)acetamide (1u) C₁₀H₁₂ClNO 197.66 2,5-dimethylphenyl None (direct N-aryl bond) Studied as an antidepressant precursor; mp: 213°C, Rf: 0.5
Alachlor C₁₄H₂₀ClNO₂ 269.77 2,6-Diethylphenyl Methoxymethyl Herbicide (inhibits weed growth)
N-(2,5-Dichlorophenyl)-2-chloroacetamide C₈H₆Cl₃NO 234.50 2,5-Dichlorophenyl None (direct N-aryl bond) Intermediate in heterocyclic synthesis
2-Chloro-N-[1-(4-fluorophenyl)ethyl]acetamide C₁₀H₁₁ClFNO 215.65 4-Fluorophenyl Ethyl group Lab reagent (no specified application)

Key Differences and Implications

Alachlor’s methoxymethyl and diethylphenyl groups enhance hydrophobicity, favoring herbicidal activity by improving membrane permeability .

Crystallographic Behavior :

  • N-Substituted acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ) exhibit planar amide groups and hydrogen-bonded dimerization in crystal structures, which stabilize the solid state . The ethyl group in the target compound may disrupt such packing, affecting solubility and melting point.

Synthetic Accessibility :

  • The target compound is synthesized via coupling of chloroacetyl chloride with 1-(2,5-dimethylphenyl)ethylamine, a method analogous to routes described for 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide .
  • In contrast, 1u is prepared via direct acylation of 2,5-dimethylaniline, avoiding the need for ethylamine derivatization .

Spectroscopic Signatures :

  • IR spectra of chloroacetamides show characteristic C=O stretches (~1649 cm⁻¹) and N-H stretches (~3292–3393 cm⁻¹), as seen in 1u . The ethyl substituent in the target compound may shift these peaks slightly due to conformational effects.

Biological Activity

2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C_{12}H_{16}ClNO
  • Molecular Weight : 229.72 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's chlorophenoxy group is believed to modulate enzyme and receptor activity, while the dimethylphenyl group enhances lipophilicity, facilitating cell membrane penetration and increasing bioavailability.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in inflammatory pathways.
  • Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, contributing to its anti-inflammatory effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, especially in combating resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown promise in reducing inflammation. Studies have demonstrated that it can decrease pro-inflammatory cytokine levels in vitro.

  • Cytokines Assessed :
    • Tumor Necrosis Factor-alpha (TNF-α)
    • Interleukin-6 (IL-6)

The reduction in these cytokines indicates a potential therapeutic role in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted by Gowda et al. assessed the antimicrobial efficacy of various derivatives of acetamides, including this compound. The results indicated that this compound exhibited superior activity against resistant bacterial strains compared to other tested derivatives.

Study 2: In Vivo Anti-inflammatory Assessment

In a controlled animal study, researchers evaluated the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model. The results showed a significant reduction in paw swelling when treated with the compound compared to the control group, supporting its potential use as an anti-inflammatory agent .

Q & A

Q. Advanced Methodological Considerations

  • Purification : Recrystallization from ethanol/water mixtures achieves >95% purity. Chromatography (e.g., silica gel) is recommended for complex byproducts .
  • Scale-Up Challenges : Industrial methods prioritize continuous flow reactors to enhance heat dissipation and reduce batch variability .

Q. Basic Research Focus

  • <sup>1</sup>H NMR : The acetamide NH proton appears as a broad singlet (δ 8.2–8.5 ppm), while aromatic protons of the 2,5-dimethylphenyl group resonate as multiplet signals (δ 6.8–7.2 ppm) .
  • IR : Strong C=O stretch at ~1680 cm<sup>-1</sup> and N–H bend at ~1550 cm<sup>-1</sup> confirm the acetamide backbone .

Q. Advanced Methodological Considerations

  • X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding (e.g., N–H···O interactions in crystal lattices) .
  • Dynamic NMR : Detects conformational flexibility in solution, such as hindered rotation of the dimethylphenyl group .
  • Solvent Effects : Deuterated DMSO may sharpen NH signals compared to CDCl3 due to hydrogen bonding .

What strategies are effective in enhancing the bioactivity of this compound through structural modifications?

Q. Basic Research Focus

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring enhances electrophilicity and receptor binding .
  • Bioisosteric Replacements : Replacing the chloro group with trifluoromethyl (–CF3) improves metabolic stability .

Q. Advanced Methodological Considerations

  • QSAR Modeling : Correlates logP values with antimicrobial activity; optimal logP ~2.5 balances solubility and membrane permeability .
  • In Silico Docking : Identifies potential interactions with enzyme active sites (e.g., cytochrome P450) to guide synthetic priorities .

Q. Table 2: Bioactivity of Structural Analogues

ModificationIC50 (μM)Target Enzyme
2,5-Dimethylphenyl12.3CYP3A4
2,4-Dichlorophenyl8.7CYP2D6
Trifluoroethyl Side Chain6.2Acetylcholinesterase

How can contradictory data on hydrolysis kinetics of chloroacetamides be systematically analyzed?

Q. Basic Research Focus

  • pH-Dependent Hydrolysis : Acidic conditions (pH 2–4) favor cleavage to 2,5-dimethylphenethylamine and chloroacetic acid, while basic conditions (pH >10) yield carboxylate derivatives .

Q. Advanced Methodological Considerations

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the α-carbon reveals rate-limiting steps in hydrolysis mechanisms .
  • HPLC-MS Monitoring : Quantifies degradation products in real-time to refine kinetic models .

What computational methods are recommended to predict the environmental fate of this compound?

Q. Advanced Research Focus

  • EPI Suite Modeling : Estimates biodegradation half-life (t1/2 = 14–28 days) and soil adsorption coefficients (Koc = 120–150 mL/g) .
  • Density Functional Theory (DFT) : Calculates bond dissociation energies to predict photodegradation pathways under UV exposure .

How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?

Q. Advanced Methodological Considerations

  • Solvent Pair Screening : Ethanol/water (7:3 v/v) at 4°C yields monoclinic crystals (space group P21/c) with Z′ = 2 .
  • Additive Screening : 1% acetic acid enhances crystal growth by modulating supersaturation .

Q. Notes

  • Data Sources : PubChem, CAS, EPA DSSTox, and peer-reviewed journals were prioritized .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide

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